molecular formula C14H10O6 B1667919 Bellidifolin CAS No. 2798-25-6

Bellidifolin

Cat. No. B1667919
CAS RN: 2798-25-6
M. Wt: 274.22 g/mol
InChI Key: JDIORNFCMMYMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bellidifolin is a member of the xanthone family that is bellidin substituted with a methyl group at O-3 . It is a natural product found particularly in Swertia chirata and Gentianella campestris . It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a hypoglycemic agent, and a metabolite .


Synthesis Analysis

Bellidifolin is an active xanthone component of Gentianella acuta (G. acuta) with a protective function for the heart . It was prepared as nano-micelles using polyethylene glycol 15-hydroxy stearate (Kolliphor HS15) as the carrier by a solvent-volatilization method .


Molecular Structure Analysis

Bellidifolin has a molecular formula of C14H10O6 . Its molecular weight is 274.22 g/mol . The InChIKey of Bellidifolin is JDIORNFCMMYMLF-UHFFFAOYSA-N .


Chemical Reactions Analysis

Bellidifolin, naringenin, apigenin, and coptisine were found to be the most effective agents for treating Alzheimer’s disease targeting AChE .


Physical And Chemical Properties Analysis

Bellidifolin has a molecular weight of 274.22 g/mol . It is a yellowish powder that is insoluble in water .

Scientific Research Applications

Cardiovascular Health and Anti-Arrhythmia Properties

Anti-Cardiac Fibrosis

Antioxidant and Anti-Inflammatory Effects

Neuroprotection

Anticancer Activity

Antimicrobial Properties

Mechanism of Action

Target of Action

Bellidifolin primarily targets the Bromodomain-containing protein 4 (BRD4) , Transforming Growth Factor (TGF)-β1/Smads , and p38 signaling . BRD4 plays a key role in cardiovascular diseases such as cardiac hypertrophy . TGF-β1/Smads and p38 signaling are involved in the regulation of myocardial fibrosis .

Mode of Action

Bellidifolin interacts with its targets to bring about changes in the cellular environment. It represses the epigenetic regulator BRD4, reducing the isoprenaline-induced acetylation of H3K122 and phosphorylation of RNA Pol II . Furthermore, it inhibits TGF-β1-induced cardiac fibroblast proliferation and impedes p38 activation .

Biochemical Pathways

Bellidifolin affects the Nox4/ROS/ADAM17 signaling pathway in a BRD4 dependent manner . It also regulates the TGF-β1/Smads pathway and p38 signaling . These pathways are involved in the pathogenesis of cardiac hypertrophy and myocardial fibrosis .

Pharmacokinetics

Bellidifolin is a hydrophobic compound, which limits its clinical applications . When encapsulated in polyethylene glycol 15-hydroxy stearate (kolliphor hs15) as nano-micelles, it shows good stability and sustained release characteristics . This increases cellular uptake capacity, thereby improving its bioavailability .

Result of Action

Bellidifolin alleviates cardiac dysfunction and pathological changes induced by isoprenaline . It inhibits the expression of cardiac hypertrophy marker genes, including ANP, BNP, and β-MHC . It also decreases the expression of α-smooth muscle actin (α-SMA), collagen Ⅰ and Ⅲ . These changes contribute to the improvement of myocardial fibrosis .

Safety and Hazards

Bellidifolin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The regulatory mechanism of BRD4 by Bellidifolin may be intensively studied in the future . Studies have shown that BRD4 is directly associated with the chromatin regulatory region of the NADPH oxidase .

properties

IUPAC Name

1,5,8-trihydroxy-3-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6/c1-19-6-4-9(17)11-10(5-6)20-14-8(16)3-2-7(15)12(14)13(11)18/h2-5,15-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIORNFCMMYMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182262
Record name Bellidifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bellidifolin

CAS RN

2798-25-6
Record name Bellidifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2798-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bellidifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bellidifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bellidifolin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522Q6XJR9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bellidifolin
Reactant of Route 2
Reactant of Route 2
Bellidifolin
Reactant of Route 3
Bellidifolin
Reactant of Route 4
Bellidifolin
Reactant of Route 5
Bellidifolin
Reactant of Route 6
Reactant of Route 6
Bellidifolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.